2-(1,2-Thiazol-5-yl)cycloheptan-1-ol
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Overview
Description
2-(1,2-Thiazol-5-yl)cycloheptan-1-ol is a chemical compound that features a thiazole ring attached to a cycloheptanol structure. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Thiazol-5-yl)cycloheptan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cycloheptanol moiety. One common method involves the reaction of α-aminonitriles with carbon disulfide to form 2-mercapto-5-amino thiazoles, which can then be further modified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Thiazol-5-yl)cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as halogens and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups to the thiazole ring .
Scientific Research Applications
2-(1,2-Thiazol-5-yl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(1,2-Thiazol-5-yl)cycloheptan-1-ol is not fully understood. compounds containing thiazole rings are known to interact with various molecular targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
2-(1,2-Thiazol-5-yl)cycloheptan-1-ol is unique due to its specific structure combining a thiazole ring with a cycloheptanol moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds .
Properties
Molecular Formula |
C10H15NOS |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
2-(1,2-thiazol-5-yl)cycloheptan-1-ol |
InChI |
InChI=1S/C10H15NOS/c12-9-5-3-1-2-4-8(9)10-6-7-11-13-10/h6-9,12H,1-5H2 |
InChI Key |
HXANBLBIPQRSTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)O)C2=CC=NS2 |
Origin of Product |
United States |
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